molecular formula C7H16ClN B1377164 2-Ethyl-5-methylpyrrolidine hydrochloride CAS No. 1432680-27-7

2-Ethyl-5-methylpyrrolidine hydrochloride

Cat. No.: B1377164
CAS No.: 1432680-27-7
M. Wt: 149.66 g/mol
InChI Key: SEULUUQPLRPYQF-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-5-methylpyrrolidine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis using similar methods as described above. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

2-Ethyl-5-methylpyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-ethylpyrrolidine: Similar structure but different substitution pattern.

    Pyrrolidine: The parent compound with no additional substituents.

    2-Ethylpyrrolidine: Lacks the methyl group at the 5-position.

Uniqueness

2-Ethyl-5-methylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethyl-5-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7-5-4-6(2)8-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEULUUQPLRPYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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